molecular formula C13H19NO2 B2455751 (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine CAS No. 1016684-67-5

(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine

Cat. No. B2455751
CAS RN: 1016684-67-5
M. Wt: 221.3
InChI Key: JKFKOJLQIJOSHD-UHFFFAOYSA-N
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Description

“(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine” is a chemical compound with the CAS Number: 919017-01-9 . It has a molecular weight of 207.27 . The IUPAC name for this compound is 3-(tetrahydro-2-furanylmethoxy)benzylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7,12H,2,5-6,8-9,13H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.27 . It is an oil at room temperature .

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

[3-(oxolan-2-ylmethoxymethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7,13H,2,5-6,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFKOJLQIJOSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine

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